molecular formula C8H8BrI B1273149 5-Bromo-2-iodo-M-xylene CAS No. 206559-43-5

5-Bromo-2-iodo-M-xylene

Cat. No.: B1273149
CAS No.: 206559-43-5
M. Wt: 310.96 g/mol
InChI Key: BSIRLLZFIVAHES-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-M-xylene: is an organic compound with the molecular formula C8H8BrI . It is a derivative of xylene, where the methyl groups are substituted with bromine and iodine atoms at the 5th and 2nd positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

It is believed to function as a lewis acid . Lewis acids are chemical species that accept electron pairs, thus they often play a crucial role in many chemical reactions.

Mode of Action

As a Lewis acid, 5-Bromo-2-iodo-M-xylene is thought to form a complex with its substrate molecule, facilitating the desired reaction . This interaction typically involves the sharing of electron pairs between the Lewis acid (this compound) and its substrate.

Pharmacokinetics

Its physical properties such as melting point (42°c), boiling point (282°c), and density (1940 g/cm³) suggest that it may have certain pharmacokinetic characteristics

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . The influence of other environmental factors such as pH and presence of other chemicals would require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-iodo-M-xylene can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction reactions typically yield alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Bromo-2-iodo-M-xylene is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a precursor for catalysts used in various organic reactions.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.

    Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: this compound is used in the production of specialty chemicals and materials with specific properties.

    Agriculture: It is explored for its potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

  • 2,6-Dimethyl-4-bromoiodobenzene
  • 5-Bromo-1,3-dimethyl-2-iodobenzene

Uniqueness: 5-Bromo-2-iodo-M-xylene is unique due to the specific positions of the bromine and iodine substituents on the xylene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

5-bromo-2-iodo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIRLLZFIVAHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942856
Record name 5-Bromo-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-43-5
Record name 5-Bromo-2-iodo-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 4-bromo-2,6-dimethylaniline (75 g, 0.37 mol) in distilled water (75 ml) is added concentrated sulphuric acid (75 ml), followed by brief heating to 60° C. for 1 hour until dissolution is complete. The mixture is allowed to cool to room temperature then further cooled to approximately 0° C. in an ice/salt bath. To this slurry is added an aqueous solution of sodium nitrite (25.33 g, 0.36 mol) in distilled water (126 ml) dropwise over 15 minutes, maintaining the temperature below 5° C., followed by additional stirring for 30 minutes. The reaction mixture is allowed to come to room temperature and then a solution of aqueous potassium iodide (187.6 g, 1.13 mol) in distilled water (190 ml) is added dropwise at room temperature. After the addition is complete the solution is briefly heated to 80° C. then allowed to cool to room temperature again. The reaction mixture is extracted with ethyl acetate (750 ml×3) and the organic phase is washed with 1M aqueous hydrochloric acid (200 ml) and aqueous sodium thiosulfate (2×200 ml). The organic phase is dried over anhydrous sodium sulphate and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give 4-bromo-2,6-dimethyl-1-iodo benzene (75 g) as an orange liquid.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25.33 g
Type
reactant
Reaction Step Three
Name
Quantity
126 mL
Type
solvent
Reaction Step Three
Quantity
187.6 g
Type
reactant
Reaction Step Four
Name
Quantity
190 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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